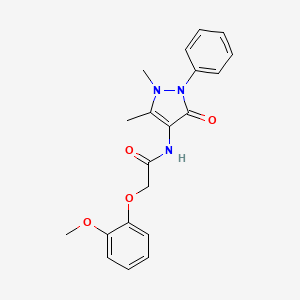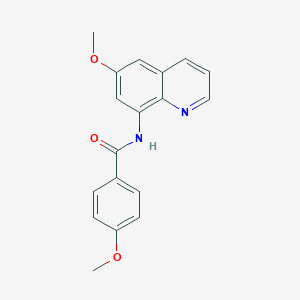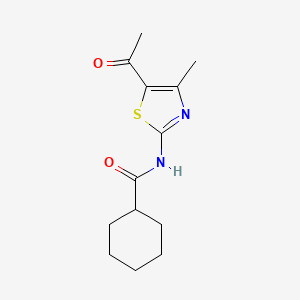![molecular formula C19H25N3O3 B5836562 1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea](/img/structure/B5836562.png)
1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea is an organic compound with the molecular formula C19H25N3O3 It is characterized by the presence of a diethylamino group attached to a phenyl ring, and a dimethoxyphenyl group attached to a urea moiety
Métodos De Preparación
The synthesis of 1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea typically involves the reaction of 4-(diethylamino)aniline with 3,4-dimethoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst or base to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound for drug discovery.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The diethylamino and dimethoxyphenyl groups may contribute to its binding affinity and specificity for certain enzymes or receptors. The urea moiety can form hydrogen bonds with target molecules, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea can be compared with similar compounds such as:
1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea: This compound has a dimethylamino group instead of a diethylamino group, which may affect its chemical properties and biological activity.
1-[4-(Diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)thiourea: This compound has a thiourea moiety instead of a urea moiety, which may influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-5-22(6-2)16-10-7-14(8-11-16)20-19(23)21-15-9-12-17(24-3)18(13-15)25-4/h7-13H,5-6H2,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWGBXRIHNWAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B5836484.png)


![1-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5836507.png)

![3-oxo-4-phenacyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),5,8-triene-8-carbonitrile](/img/structure/B5836523.png)
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B5836532.png)
![1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5836544.png)



![(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3-NITROPHENYL)-2-PROPENAMIDE](/img/structure/B5836574.png)
![(E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B5836602.png)
